molecular formula C20H23N3O B8102931 (4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one

Cat. No.: B8102931
M. Wt: 321.4 g/mol
InChI Key: NCKLQXXBRWCYMA-HXUWFJFHSA-N
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Description

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKLQXXBRWCYMA-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CNNC2=NC3=C1C(=O)CC(C3)(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C2=CNNC2=NC3=C1C(=O)CC(C3)(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of (4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:

    Synthetic Routes: The compound is typically synthesized through a series of chemical reactions involving intermediate compounds. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.

    Reaction Conditions: Common conditions include the use of catalysts, solvents, and specific reagents that facilitate the formation of this compound. The reaction environment must be carefully monitored to avoid unwanted side reactions and to maximize yield.

Chemical Reactions Analysis

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, while reduction could produce an alkane or amine.

Scientific Research Applications

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism by which (4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity and leading to various biological effects.

    Pathways Involved: These interactions can trigger signaling pathways that result in changes at the cellular or systemic level. Understanding these pathways is crucial for developing new applications and therapies.

Comparison with Similar Compounds

(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include CID 117883648 and CID 117883649.

    Uniqueness: What sets this compound apart is its specific reactivity and the range of applications it offers. Its unique properties make it a valuable compound in both research and industrial contexts.

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